molecular formula C7H3ClFN3O2 B1360823 3-Chloro-4-fluoro-6-nitro-1H-indazole CAS No. 885520-10-5

3-Chloro-4-fluoro-6-nitro-1H-indazole

Cat. No. B1360823
CAS RN: 885520-10-5
M. Wt: 215.57 g/mol
InChI Key: HETKCEGRFLRGPE-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-6-nitro-1H-indazole is a chemical compound with the molecular formula C7H3ClFN3O2 . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry .


Synthesis Analysis

The synthesis of indazole derivatives, including 3-Chloro-4-fluoro-6-nitro-1H-indazole, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . A study has presented a new practical synthesis of 1H-indazole, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-fluoro-6-nitro-1H-indazole consists of a six-membered benzene ring fused with a five-membered nitrogenous ring . The benzene ring is substituted with chlorine, fluorine, and nitro groups .


Chemical Reactions Analysis

Indazole derivatives, including 3-Chloro-4-fluoro-6-nitro-1H-indazole, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-fluoro-6-nitro-1H-indazole include a molecular weight of 215.57 . More specific properties such as melting point, boiling point, and density were not found in the retrieved papers.

Scientific Research Applications

Anticancer Research

Indazole derivatives, including compounds like “3-Chloro-4-fluoro-6-nitro-1H-indazole”, have been studied for their potential anticancer properties. They have been evaluated for in vitro antiproliferative activities against various cancer cell lines such as leukemia, lung, colon, and breast cancer. The modification of the indazole moiety can lead to compounds with significant biological activity .

HIV Protease Inhibitors

Compounds containing an indazole fragment have been applied in producing HIV protease inhibitors. The specific substitutions on the indazole ring can affect the compound’s efficacy and specificity in inhibiting the HIV protease enzyme .

Serotonin Receptor Antagonists

Indazole derivatives are also investigated for their role as serotonin receptor antagonists. These compounds can interact with serotonin receptors in the brain, which may be beneficial for treating neurological disorders .

Aldose Reductase Inhibitors

The indazole ring system is a component in aldose reductase inhibitors. These inhibitors can be used to prevent diabetic complications by impeding the pathway that leads to the accumulation of sorbitol .

Acetylcholinesterase Inhibitors

Another application of indazole derivatives is as acetylcholinesterase inhibitors. These inhibitors can increase acetylcholine levels in the brain and are used in the treatment of Alzheimer’s disease .

Synthetic Methodology Development

The unique structure of “3-Chloro-4-fluoro-6-nitro-1H-indazole” makes it a candidate for developing new synthetic methodologies for indazoles. Researchers explore various routes to synthesize indazoles, which are important heterocyclic compounds in medicinal chemistry .

Chemical Biology Probes

Due to their biological activity, indazoles can be used as chemical biology probes to study different biological processes and pathways. They can help in understanding the function of enzymes, receptors, and other proteins .

Safety and Hazards

The safety data sheet for 3-Chloro-4-fluoro-6-nitro-1H-indazole was not found in the retrieved papers . Therefore, it’s important to handle this compound with care until more information is available.

Future Directions

The future directions for the study of 3-Chloro-4-fluoro-6-nitro-1H-indazole and similar compounds could involve further exploration of their synthesis methods, investigation of their mechanisms of action, and evaluation of their potential medicinal applications .

properties

IUPAC Name

3-chloro-4-fluoro-6-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN3O2/c8-7-6-4(9)1-3(12(13)14)2-5(6)10-11-7/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETKCEGRFLRGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluoro-6-nitro-1H-indazole

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